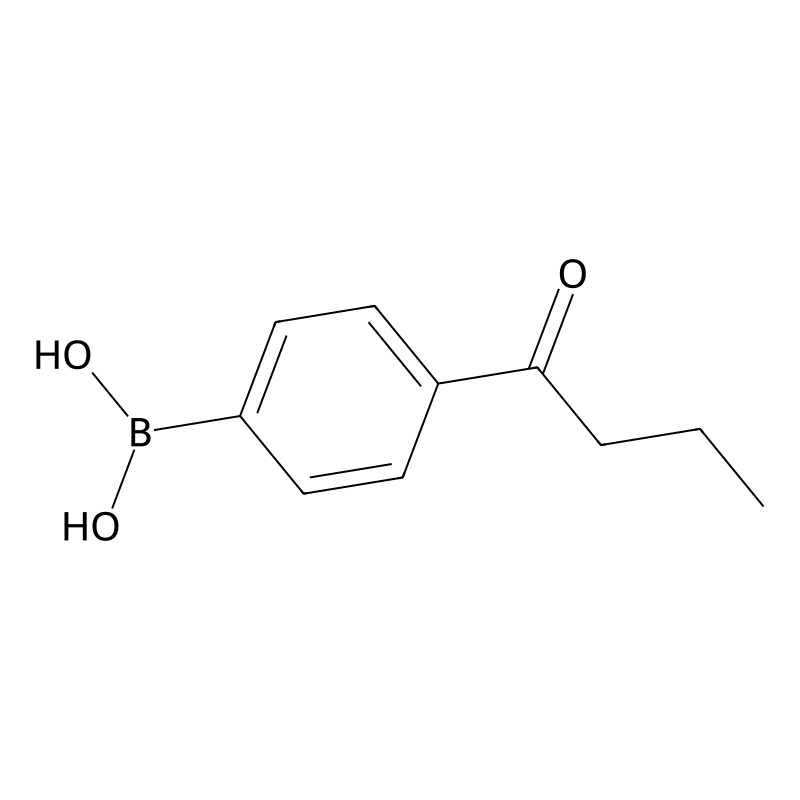(4-Butyrylphenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Formation of Carbon-Boron Bonds
Boronic acids readily participate in Suzuki-Miyaura couplings, a powerful method for forming carbon-carbon bonds between aryl or vinyl groups and various coupling partners []. This reaction is crucial in organic synthesis for constructing complex molecules.
Biomolecule Labeling and Sensing
Boronic acids can reversibly bind to certain biomolecules, such as carbohydrates and nucleotides, due to the formation of covalent bonds with cis-diols present in these molecules []. This property allows researchers to label biomolecules for various applications, including:
(4-Butyrylphenyl)boronic acid, with the molecular formula C10H15BO2 and CAS number 145240-28-4, is an organoboron compound characterized by a phenyl ring substituted with a butyryl group and a boronic acid functional group. It appears as a white to orange crystalline powder and has a melting point of approximately 91-97 °C. The compound is soluble in methanol and has a predicted pKa of about 8.78, indicating its acidic nature .
(4-Butyrylphenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles. Additionally, it can participate in N-Heterocyclic Carbene-Iron catalyzed oxidative aromatic esterification of aldehydes, showcasing its versatility in organic synthesis .
Several methods have been reported for synthesizing (4-Butyrylphenyl)boronic acid:
- Borylation of Aryl Halides: This method involves the reaction of aryl halides with boron reagents under palladium catalysis.
- Direct Boronation: Using boron trioxide or other boron sources in the presence of appropriate solvents can yield (4-Butyrylphenyl)boronic acid.
- Functionalization of Boronic Acids: Starting from simpler boronic acids, one can introduce the butyryl group through acylation reactions .
(4-Butyrylphenyl)boronic acid finds applications primarily in organic synthesis, particularly in:
- Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
- Material Science: In the development of liquid crystals and polymers where boron-containing compounds are beneficial.
- Agricultural Chemistry: Potentially useful in developing agrochemicals due to its reactivity .
Several compounds share structural similarities with (4-Butyrylphenyl)boronic acid. Below is a comparison highlighting their unique features:








